molecular formula C9H7FN4O2 B2901751 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1700015-93-5

2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B2901751
CAS No.: 1700015-93-5
M. Wt: 222.179
InChI Key: QFIRWHRFTUEBLO-UHFFFAOYSA-N
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Description

2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound that features a fluorine atom, a tetrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the introduction of the tetrazole ring onto a fluorinated benzoic acid derivative. One common method is the cycloaddition reaction between an azide and a nitrile group under acidic conditions to form the tetrazole ring. The reaction conditions often include the use of a catalyst such as copper(I) chloride and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of tetrazole N-oxides.

    Reduction: Formation of 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzyl alcohol.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and disrupt normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • 4-fluoro-2-methyl-1-(isopropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-1H-benzimidazole

Uniqueness

2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the presence of both a fluorine atom and a tetrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

2-fluoro-4-(5-methyltetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)6-2-3-7(9(15)16)8(10)4-6/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIRWHRFTUEBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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